molecular formula C8H7F4N B3030002 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine CAS No. 852443-99-3

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine

Cat. No.: B3030002
CAS No.: 852443-99-3
M. Wt: 193.14 g/mol
InChI Key: FRDAKAYQSQLWRW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a fluorinated organic compound with the molecular formula C8H7F4N. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The fluorophenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These features make it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAKAYQSQLWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640789
Record name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852443-99-3
Record name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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